1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea
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Description
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea and its derivatives are synthesized through various chemical processes, including carbonylation reactions and substitution reactions. These processes aim at modifying the chemical structure to explore different physical and chemical properties. For example, Sarantou and Varvounis (2022) described a synthesis process involving carbonylation and substitution reactions, yielding products confirmed through spectroscopic methods such as FTIR, UV-VIS, NMR, and mass spectrometry (Sarantou & Varvounis, 2022).
Potential Pharmacological Applications
Research into the pharmacological potential of urea derivatives has shown promising results. For instance, certain N,N'-diarylureas have been identified as potent activators of the eIF2α kinase, which plays a role in inhibiting cancer cell proliferation. This suggests a potential application in developing anti-cancer agents. Denoyelle et al. (2012) conducted optimization to improve solubility while preserving biological activity, demonstrating these compounds' potential as leads for potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Material Science Applications
In material science, urea derivatives have been explored for their potential in initiating the polymerization of epoxides, indicating their utility as thermal latent initiators. Makiuchi et al. (2015) synthesized a series of N-aryl-N′-pyridyl ureas and evaluated their effectiveness in the bulk polymerization of diglycidyl ether of bisphenol A, showcasing their potential in material science and polymer chemistry (Makiuchi, Sudo, & Endo, 2015).
Environmental and Corrosion Studies
Further research into the environmental applications of urea derivatives, particularly their role as corrosion inhibitors, has been documented. Bahrami and Hosseini (2012) investigated the inhibition effect of certain urea compounds on mild steel corrosion in acid solutions, providing insights into their potential use in corrosion prevention (Bahrami & Hosseini, 2012).
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-6-3-4-7-16(13)22-19(24)23(18-8-5-11-21-18)14-9-10-17(25-2)15(20)12-14/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBDXCLDJHZSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.